

An In-depth Technical Guide to the Chemical Properties of Z-Aib-OH

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Compound of Interest

Compound Name: Z-Aib-OH

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This guide provides a comprehensive overview of the chemical properties of N-Benzyloxycarbonyl- α -aminoisobutyric acid (**Z-Aib-OH**), a key building block in peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

Z-Aib-OH, also known as N-Cbz-2-methylalanine, is a derivative of the non-proteinogenic amino acid α -aminoisobutyric acid (Aib). The Aib residue is known for its ability to induce helical conformations in peptides due to the steric hindrance imposed by its gem-dimethyl group. The N-terminal benzyloxycarbonyl (Z) group serves as a crucial protecting group in peptide synthesis, preventing unwanted reactions at the amino terminus during coupling steps. **Z-Aib-OH** is primarily utilized in solution-phase peptide synthesis.^{[1][2]}

Chemical and Physical Properties

Z-Aib-OH is a white, solid crystalline powder at room temperature.^{[2][3]} Its core chemical identifiers and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of **Z-Aib-OH**

Property	Value	Source(s)
IUPAC Name	2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid	[4]
Synonyms	Z-2-Methylalanine, N-Cbz-2-methylalanine, Z- α -Aminoisobutyric acid	[1][4]
CAS Number	15030-72-5	[1][3][5]
Molecular Formula	C ₁₂ H ₁₅ NO ₄	[3][5]
Molecular Weight	237.25 g/mol	[3][4]
Appearance	White to off-white solid/powder	[2][3]
Melting Point	65-69 °C (literature)	[1][2]
SMILES	CC(C)(NC(=O)OCc1ccccc1)C(O)=O	[1][4]
InChI Key	QKVCSJBBYNYZNM-UHFFFAOYSA-N	[1][4]

Table 2: Solubility and Storage of **Z-Aib-OH**

Parameter	Details	Source(s)
Solubility	DMSO: 100 mg/mL (421.50 mM). Ultrasonic assistance may be needed.	[3][6]
The parent compound, 2-Aminoisobutyric Acid, is very soluble in water.	[7]	
Storage (Solid)	Store desiccated at -20°C for up to 3 years, or at 4°C for up to 2 years.	[3][8]
Storage (Solution)	In solvent, store at -80°C for up to 6 months, or at -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles.	[3][6][8]

Spectroscopic Properties

Detailed experimental spectra for **Z-Aib-OH** are not widely published. However, the expected spectroscopic characteristics can be inferred from its chemical structure and general principles of spectroscopy.

Table 3: Predicted Spectroscopic Data for **Z-Aib-OH**

Spectroscopy	Feature	Expected Characteristics
^1H NMR	Aromatic Protons	Multiplet around 7.3-7.4 ppm (from Z-group phenyl ring).
Methylene Protons	Singlet around 5.1 ppm (-CH ₂ - of Z-group).	
Methyl Protons	Singlet around 1.5 ppm (gem-dimethyl group, -C(CH ₃) ₂).	
Carboxylic Acid Proton	Very broad singlet, typically >10 ppm.	
Amide Proton	Broad singlet, typically between 6-8 ppm.	
^{13}C NMR	Carbonyl Carbons	Peaks in the range of 170-180 ppm (carboxylic acid) and 155-160 ppm (carbamate).
Aromatic Carbons	Multiple peaks between 127-137 ppm.	
Methylene Carbon	Peak around 67 ppm (-CH ₂ - of Z-group).	
Quaternary Carbon	Peak around 57 ppm (-C(CH ₃) ₂).	
Methyl Carbons	Peak around 25 ppm (-C(CH ₃) ₂).	
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	Very broad band from 3300-2500 cm ⁻¹ . [9] [10] [11]
C-H Stretch (Aromatic/Alkyl)	Sharp peaks around 3100-3000 cm ⁻¹ and 3000-2850 cm ⁻¹ , often superimposed on the O-H band. [9] [11]	
C=O Stretch (Carbamate & Acid)	Strong, intense bands in the region of 1760-1690 cm ⁻¹ . [9]	

	[11]	
N-H Bend (Amide II)	Band around 1650–1580 cm ⁻¹ .	[11]
C-O Stretch	Band in the 1320-1210 cm ⁻¹ region.	[9]
Mass Spectrometry	Molecular Ion Peak (M ⁺)	Expected at m/z = 237.
Fragmentation	Common fragments would include loss of the carboxyl group (-45), loss of the benzyl group (-91), and cleavage of the carbamate.	

Experimental Protocols

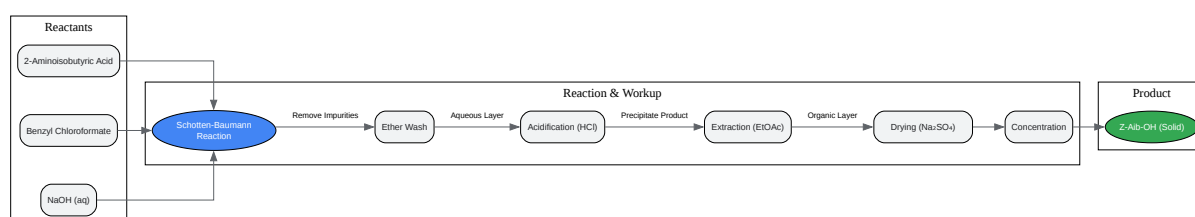
4.1. Synthesis of **Z-Aib-OH**

A common method for the synthesis of **Z-Aib-OH** involves the reaction of 2-Aminoisobutyric Acid with benzyl chloroformate under basic conditions. A representative protocol is described below.[\[2\]](#)

Methodology:

- Dissolve 2-Aminoisobutyric Acid in an aqueous solution of sodium hydroxide.
- Cool the solution in an ice bath.
- Add benzyl chloroformate dropwise while maintaining the basic pH of the solution with the concurrent addition of NaOH solution.
- Stir the reaction mixture at a low temperature for several hours, then allow it to warm to room temperature and stir overnight.
- Wash the aqueous layer with an organic solvent like ether to remove unreacted benzyl chloroformate.

- Acidify the aqueous layer to a pH of 1 using concentrated hydrochloric acid, leading to the precipitation of the product.
- Extract the product into an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Concentrate the solution under reduced pressure to yield **Z-Aib-OH** as a white solid. The product can be used directly or purified further by recrystallization.[2]



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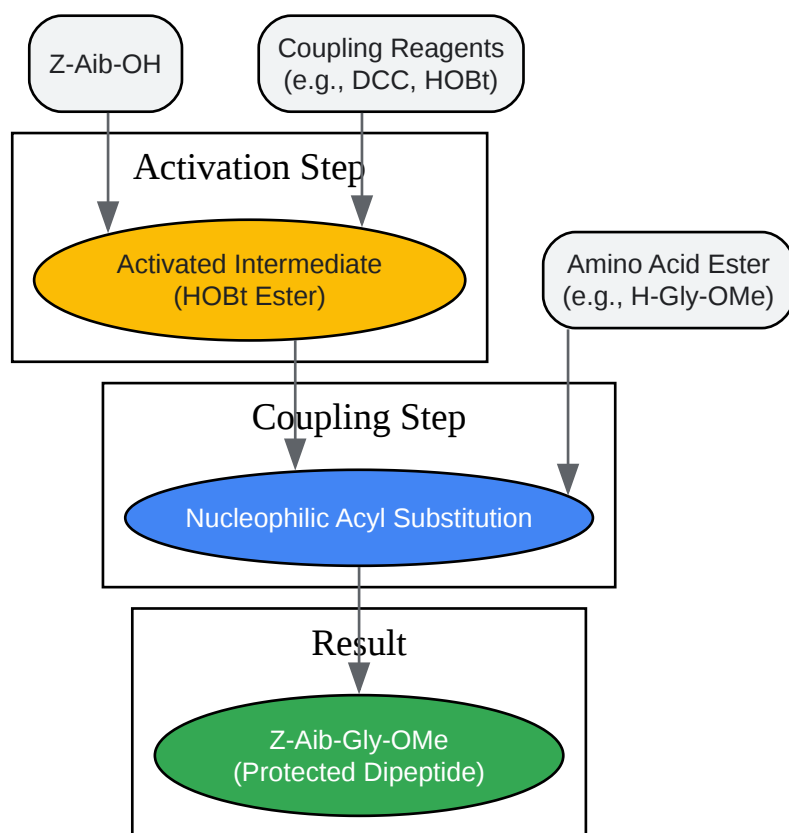
Caption: General workflow for the synthesis of **Z-Aib-OH**.

4.2. Application in Peptide Synthesis

Z-Aib-OH is a valuable reagent for introducing the Aib residue into a peptide chain. The Z-group provides stable protection during the coupling reaction and can be removed later via hydrogenolysis.

General Coupling Protocol (e.g., DCC/HOBt method):

- Dissolve **Z-Aib-OH** in a suitable solvent (e.g., DMF or DCM).
- Add a coupling agent like Dicyclohexylcarbodiimide (DCC) and an additive like Hydroxybenzotriazole (HOBt) at 0°C to pre-activate the carboxylic acid.
- In a separate vessel, prepare the amino-component (an amino acid ester or a peptide with a free N-terminus) and neutralize its salt form with a non-nucleophilic base (e.g., N-Methylmorpholine or Diisopropylethylamine).
- Add the activated **Z-Aib-OH** solution to the amino-component solution.
- Allow the reaction to proceed, typically stirring for a few hours at 0°C and then overnight at room temperature.
- After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
- Perform an aqueous workup to purify the resulting Z-protected dipeptide, which involves sequential washes with dilute acid, base, and brine, followed by drying and solvent evaporation.



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Caption: Role of **Z-Aib-OH** in a typical peptide coupling reaction.

Reactivity and Stability

- **Reactivity:** The primary reactive sites are the carboxylic acid, which is activated for amide bond formation, and the N-H group of the carbamate. The benzyloxycarbonyl (Z) group is stable to the basic and mildly acidic conditions used in peptide synthesis but is readily cleaved by catalytic hydrogenolysis ($H_2/Pd-C$) or strong acidic conditions (HBr in acetic acid).
[12]
- **Stability:** **Z-Aib-OH** is a stable solid under recommended storage conditions.[3][8] Solutions should be stored cold and used within a reasonable timeframe to prevent degradation.[3][6] [8] The hygroscopic nature of solvents like DMSO can impact solubility and stability, so using newly opened solvents is recommended.[3][6]

Conclusion

Z-Aib-OH is a well-characterized and essential reagent in peptide chemistry. Its defined chemical and physical properties, straightforward synthesis, and the conformational constraints it imposes make it a valuable tool for designing peptides with specific secondary structures, particularly helices. The data and protocols presented in this guide offer a technical foundation for its effective use in research and development.

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